

Spectroscopic Profile of Cyclopropanecarboxylic Acid Chloride: An In-depth Technical Guide

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Compound of Interest

Compound Name: Cyclopropanecarboxylic acid;chloride

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This technical guide provides a comprehensive overview of the spectroscopic data for cyclopropanecarboxylic acid chloride (also known as cyclopropanecarbonyl chloride), a key building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of cyclopropanecarboxylic acid chloride. The molecule possesses a unique strained three-membered ring system directly attached to a carbonyl chloride group, leading to characteristic chemical shifts and coupling constants.

¹H NMR Spectroscopic Data

The proton NMR spectrum of cyclopropanecarboxylic acid chloride is characterized by a complex multiplet for the methine proton and two distinct multiplets for the diastereotopic methylene protons of the cyclopropyl ring.

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constants (J, Hz)
H α (Methine)	~2.9	m	-
H β (Methylene)	~1.4 - 1.6	m	-
H γ (Methylene)	~1.2 - 1.4	m	-

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer's field strength.

^{13}C NMR Spectroscopic Data

The carbon NMR spectrum provides key information about the carbon framework of the molecule. The carbonyl carbon of the acyl chloride is significantly deshielded and appears at a characteristic downfield shift. The carbons of the cyclopropyl ring appear at unusually high field due to the ring strain.

Carbon Assignment	Chemical Shift (δ , ppm)
C=O (Carbonyl)	~175
CH (Methine)	~25
CH ₂ (Methylene)	~15

Experimental Protocol for NMR Spectroscopy

Sample Preparation: A solution of cyclopropanecarboxylic acid chloride is prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl_3), in a 5 mm NMR tube. Tetramethylsilane (TMS) is usually added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).

Data Acquisition: NMR spectra are typically acquired on a spectrometer operating at a proton frequency of 300 MHz or higher. For ^1H NMR, a standard single-pulse experiment is used. For ^{13}C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum and enhance the signal-to-noise ratio.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The most prominent feature in the IR spectrum of cyclopropanecarboxylic acid chloride is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the acyl chloride group.

IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Vibrational Mode	Intensity
~3080 - 3000	C-H stretch (cyclopropyl)	Medium
~1785	C=O stretch (acyl chloride)	Strong
~1450	CH ₂ scissoring	Medium
~1050	Cyclopropane ring breathing	Medium-Strong
~900 - 700	C-Cl stretch	Strong

Experimental Protocol for IR Spectroscopy

Sample Preparation: As cyclopropanecarboxylic acid chloride is a liquid at room temperature, the IR spectrum can be obtained directly from a neat (undiluted) sample. A thin film of the liquid is placed between two salt plates (e.g., NaCl or KBr) for analysis.

Data Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is first recorded and then automatically subtracted from the sample spectrum to obtain the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. Electron ionization (EI) is a common method used for the analysis of relatively small and volatile molecules like cyclopropanecarboxylic acid chloride.

Mass Spectrometry Data (Electron Ionization)

m/z	Relative Intensity (%)	Fragment Ion
104/106	~10	$[M]^+$ (Molecular ion)
69	100	$[C_4H_5O]^+$
41	~80	$[C_3H_5]^+$

Note: The presence of the chlorine isotopes (^{35}Cl and ^{37}Cl in an approximate 3:1 ratio) results in M and M+2 peaks for chlorine-containing fragments.

Experimental Protocol for Mass Spectrometry

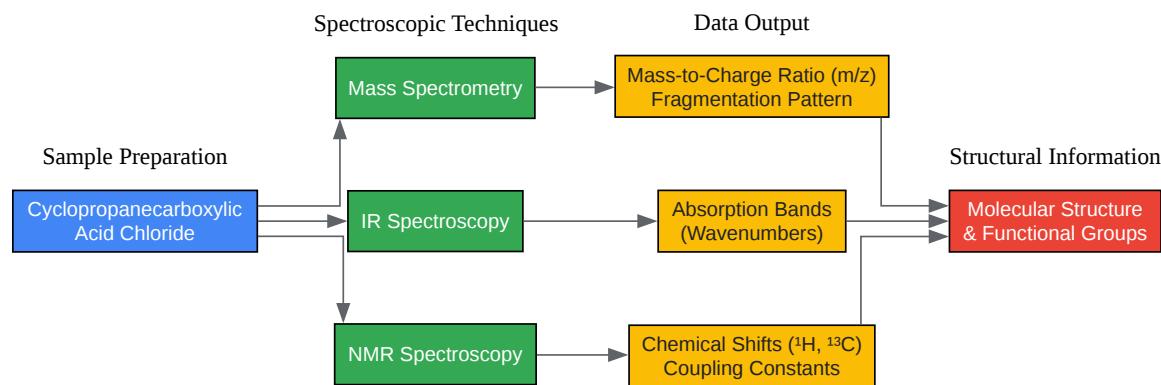
Sample Introduction: The liquid sample is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS). The sample is vaporized in the ion source.

Ionization: In the electron ionization source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to lose an electron, forming a molecular ion ($[M]^+$), which can then undergo fragmentation.

Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. A detector then records the abundance of each ion.

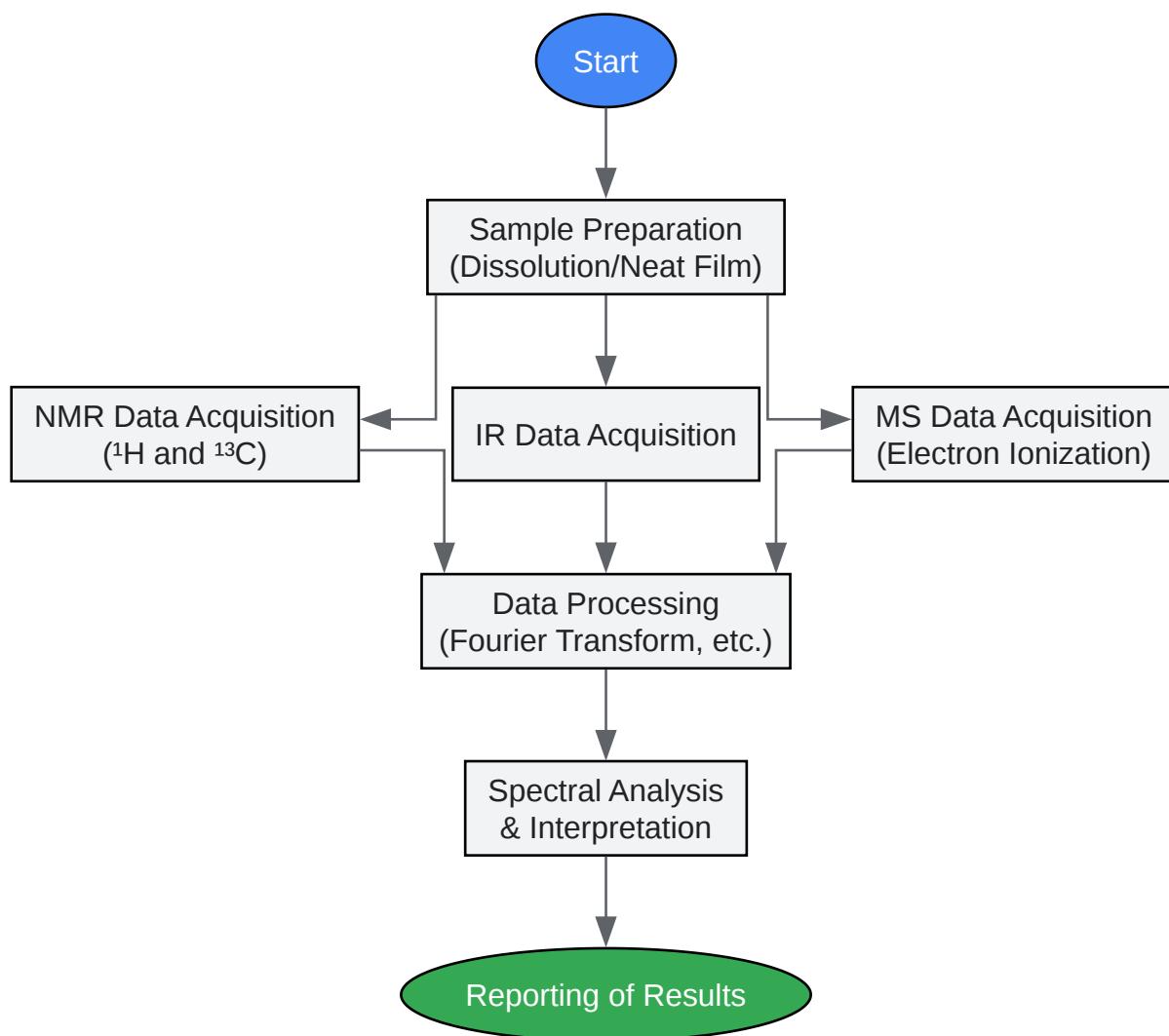
Visualization of Methodological Relationships

The following diagrams illustrate the logical flow and relationships between the spectroscopic techniques used to characterize cyclopropanecarboxylic acid chloride.



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Caption: Logical workflow for the spectroscopic characterization of a molecule.



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Caption: General experimental workflow for spectroscopic analysis.

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